molecular formula C15H18F3N3O B2995727 N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-1,3-benzoxazol-2-amine CAS No. 2379989-03-2

N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-1,3-benzoxazol-2-amine

Cat. No. B2995727
CAS RN: 2379989-03-2
M. Wt: 313.324
InChI Key: RIEFRQXCRZPBPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-1,3-benzoxazol-2-amine, also known as TFEB, is a chemical compound that has been widely used in scientific research. It is a potent and selective inhibitor of the mammalian target of rapamycin complex 1 (mTORC1), which is a key regulator of cellular growth and metabolism.

Mechanism of Action

N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-1,3-benzoxazol-2-amine inhibits mTORC1 activity by binding to the FKBP12-rapamycin binding (FRB) domain of mTORC1, which is required for its activation. This leads to the dissociation of mTORC1 from its downstream effectors, such as p70S6K and 4E-BP1, which are involved in protein synthesis and cell growth. N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-1,3-benzoxazol-2-amine also induces the nuclear translocation of N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-1,3-benzoxazol-2-amine itself, which is a transcription factor that regulates the expression of genes involved in lysosomal biogenesis and autophagy.
Biochemical and physiological effects:
N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-1,3-benzoxazol-2-amine has been shown to induce autophagy and lysosomal biogenesis in various cell types, including cancer cells, neuronal cells, and muscle cells. N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-1,3-benzoxazol-2-amine also regulates cellular metabolism by modulating the expression of genes involved in lipid metabolism, glucose metabolism, and mitochondrial function. N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-1,3-benzoxazol-2-amine has been implicated in the pathogenesis of various diseases, such as cancer, neurodegenerative diseases, and metabolic disorders.

Advantages and Limitations for Lab Experiments

N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-1,3-benzoxazol-2-amine is a potent and selective inhibitor of mTORC1, which makes it a valuable tool for studying the role of mTORC1 in various biological processes. N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-1,3-benzoxazol-2-amine is also relatively easy to synthesize and purify, which makes it accessible to most research labs. However, N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-1,3-benzoxazol-2-amine has some limitations, such as its potential off-target effects and its limited solubility in aqueous solutions.

Future Directions

N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-1,3-benzoxazol-2-amine has great potential for the development of new therapeutics for various diseases, such as cancer, neurodegenerative diseases, and metabolic disorders. Future research directions may include the development of more potent and selective inhibitors of mTORC1, the identification of new downstream effectors of mTORC1, and the elucidation of the role of mTORC1 in various biological processes. N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-1,3-benzoxazol-2-amine may also be used as a tool for drug discovery and target validation in preclinical studies.

Synthesis Methods

The synthesis of N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-1,3-benzoxazol-2-amine involves several steps, including the preparation of the piperidine intermediate, the coupling of the benzoxazole moiety, and the introduction of the trifluoroethyl group. The final product is obtained through a purification process, such as column chromatography or recrystallization. The detailed synthesis method of N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-1,3-benzoxazol-2-amine can be found in the literature.

Scientific Research Applications

N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-1,3-benzoxazol-2-amine has been widely used in scientific research as a tool to study the role of mTORC1 in various biological processes, such as autophagy, lysosomal biogenesis, and cellular metabolism. N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-1,3-benzoxazol-2-amine has been shown to induce autophagy and lysosomal biogenesis by inhibiting mTORC1 activity, which is important for maintaining cellular homeostasis. N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-1,3-benzoxazol-2-amine has also been used to study the role of mTORC1 in cancer, neurodegenerative diseases, and metabolic disorders.

properties

IUPAC Name

N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]-1,3-benzoxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3N3O/c16-15(17,18)10-21-7-5-11(6-8-21)9-19-14-20-12-3-1-2-4-13(12)22-14/h1-4,11H,5-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIEFRQXCRZPBPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC2=NC3=CC=CC=C3O2)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-1,3-benzoxazol-2-amine

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